5-Chloro-2-phenyl-3,4-dihydropyrazole
Description
Properties
CAS No. |
58469-32-2 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H9ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ZKNNWNWLWVAMCK-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1Cl)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(N=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues
The following table compares 5-chloro-2-phenyl-3,4-dihydropyrazole with structurally related compounds, focusing on substituent patterns, molecular properties, and similarity metrics derived from the evidence:
*LogP: Octanol-water partition coefficient; PSA: Polar surface area. †Similarity scores (0–1 scale) from .
Substituent Effects and Trends
- Electron-Withdrawing vs.
- Ring Saturation: The 3,4-dihydropyrazole scaffold in the target compound introduces partial saturation, reducing aromaticity and possibly enhancing conformational flexibility compared to fully aromatic pyrazoles (e.g., 3-amino-5-(2-chlorophenyl)pyrazole) .
- Substituent Position : Analogues with dichlorophenyl groups (e.g., 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine ) exhibit higher similarity scores (0.98), suggesting that halogen positioning significantly impacts molecular recognition and physicochemical behavior .
Methodological Considerations in Structural Analysis
The structural characterization of these compounds relies heavily on crystallographic software:
- SHELX (): Widely used for refining small-molecule structures, enabling precise determination of bond lengths and angles.
- ORTEP-3 (): Facilitates visualization of thermal ellipsoids and molecular geometry, critical for comparing steric effects of substituents.
- WinGX (): Integrates tools for data processing, complementing SHELX in structure solution pipelines.
These programs ensure high-resolution structural data, which is essential for validating synthetic outcomes and comparing molecular geometries with analogues .
Implications for Further Research
While the provided evidence lacks explicit data on biological activity or synthetic yields, the structural comparisons highlight key avenues for exploration:
- Structure-Activity Relationships (SAR): Systematic substitution at positions 3 and 5 (e.g., replacing chlorine with amino or methoxy groups) could modulate bioactivity.
- Physicochemical Profiling : Experimental determination of LogP and PSA for the target compound would clarify its drug-likeness and solubility.
- High-Throughput Screening : Analogues like 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine (similarity score 0.98) warrant evaluation in biological assays to identify shared pharmacological profiles .
Preparation Methods
Hydrazone Formation from Chalcones
- Chalcones (1a–e), synthesized via Claisen-Schmidt condensation between acetophenone derivatives and vanillin-based aldehydes (notably vanillin itself).
- Hydrazine derivatives such as p-sulfamylphenylhydrazine or other hydrazines depending on the target substitution pattern.
- Chalcones are reacted with hydrazine derivatives in ethanol or acetic acid under reflux conditions to form hydrazone intermediates (2a–e).
- The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of chalcones, followed by dehydration to yield hydrazones.
- Solvent: Ethanol or glacial acetic acid
- Temperature: Reflux (~80–100°C)
- Time: 2–4 hours
Cyclization to Dihydropyrazoles
- The hydrazone intermediates are treated with acetic anhydride or other acylating agents to facilitate cyclization, forming the dihydropyrazole derivatives (4a–e and 5a–e).
- The acylation activates the hydrazone nitrogen, promoting intramolecular cyclization and ring closure.
- Reagent: Acetic anhydride (or other acylating agents)
- Solvent: Usually pyridine or acetic acid
- Temperature: Room temperature to gentle reflux (~50–80°C)
- Duration: 1–3 hours
- Formation of 4,5-dihydropyrazoles with characteristic IR and NMR spectra confirming ring closure, absence of carbonyl and olefinic bands, and presence of NH and ring protons.
Direct Cyclization from Chalcones
An alternative route involves direct cyclization of chalcones with hydrazine derivatives in the presence of catalysts or under specific conditions:
In situ cyclization: Chalcones react with hydrazines in ethanol with catalytic acetic acid, leading to the formation of dihydropyrazoles without isolating hydrazone intermediates.
-
- Solvent: Ethanol
- Catalyst: Acetic acid (a few drops)
- Temperature: Reflux (~80°C)
- Time: 4–6 hours
This method simplifies the process but may require purification steps to isolate the pure dihydropyrazole.
Specific Synthesis of 5-Chloro-2-phenyl-3,4-dihydropyrazole
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Synthesis of chalcone (1a–e) | Acetophenone + Vanillin derivatives | Claisen-Schmidt condensation, ethanol, reflux |
| 2 | Hydrazone formation | Chalcone + p-sulfamylphenylhydrazine | Ethanol or acetic acid, reflux |
| 3 | Cyclization to dihydropyrazole | Hydrazone + Acetic anhydride | Acetic acid, room temp to reflux |
| 4 | Chlorination at position 5 | Use of chlorinating agents (e.g., N-chlorosuccinimide, NCS) | Controlled temperature, inert atmosphere |
Note:
Chlorination at the 5-position of the dihydropyrazole ring can be achieved post-cyclization by treating the intermediate with NCS in the presence of a base (e.g., sodium bicarbonate) under mild conditions to introduce the chloro substituent selectively.
Data Table: Summary of Preparation Methods
Q & A
What are the optimized synthetic routes for 5-Chloro-2-phenyl-3,4-dihydropyrazole derivatives, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
A highly efficient method involves sonication in ethanol or a methanol/glacial acetic acid mixture (5:1 ratio) with hydrazines and chalcone-like heteroanalogues derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Key parameters include reaction time (2–20 minutes) and temperature control, yielding 65–80% product. Sonication enhances reaction kinetics by improving mass transfer, reducing side reactions, and maintaining regioselectivity. Post-synthesis, crystallization using water-ethanol mixtures improves purity .
How can structural modifications (e.g., substituent variation) enhance the biological activity of dihydropyrazole derivatives?
Level: Advanced
Answer:
Substituent effects are critical for biological activity. For example:
- Anticonvulsant activity : Introducing hydrazide groups at the 4-position (e.g., N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides) enhances potency due to improved hydrogen bonding with target receptors .
- Anticancer activity : Thiadiazole or pyridazinone moieties (e.g., 6-phenyl-2-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)-dihydropyridazinone) increase lipophilicity, facilitating cell membrane penetration .
Methodologically, structure-activity relationship (SAR) studies using iterative substitution and in vitro screening (e.g., MTT assays) are recommended.
What spectroscopic and analytical techniques are most effective for characterizing structural isomers of dihydropyrazole derivatives?
Level: Basic
Answer:
- NMR : Distinguishes regioisomers via chemical shifts in and spectra (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
- IR : Confirms functional groups (e.g., C=O stretches at 1650–1750 cm) and hydrogen bonding patterns .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways, critical for identifying halogenated derivatives (e.g., Cl isotopic patterns) .
How can researchers resolve contradictions in biological activity data across studies for this compound?
Level: Advanced
Answer:
Contradictions often arise from assay variability or structural impurities. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., OECD guidelines).
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects of byproducts .
- Meta-Analysis : Compare SAR trends across derivatives (e.g., 3,5-dichlorophenyl vs. 4-methoxyphenyl substitutions) to identify activity drivers .
What computational approaches predict the reactivity and regioselectivity of 5-Chloro-2-phenyl-3,4-dihydropyrazole in nucleophilic substitution reactions?
Level: Advanced
Answer:
- DFT Calculations : Model transition states to predict activation energies for substitution at the 5-chloro position versus the phenyl ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) to prioritize synthetic targets .
- QSAR Models : Corrogate electronic parameters (Hammett σ constants) with reaction outcomes to optimize substituent selection .
How do solvent polarity and catalyst choice influence the regioselectivity of cyclization reactions in dihydropyrazole synthesis?
Level: Basic
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in cyclization, favoring 3,4-dihydropyrazole formation over open-chain byproducts .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) protonate carbonyl groups, accelerating hydrazine attack and ring closure . Kinetic studies under varying pH (2–6) and temperature (25–80°C) are recommended to map regioselectivity trends.
What methodologies evaluate the environmental stability and degradation pathways of chlorinated dihydropyrazoles?
Level: Advanced
Answer:
- Photodegradation Studies : Expose compounds to UV light (254 nm) and analyze breakdown products via LC-MS to identify persistent intermediates .
- Hydrolysis Kinetics : Monitor Cl release in aqueous buffers (pH 4–9) using ion chromatography to assess hydrolytic stability .
- Microbial Degradation : Incubate with soil microbiota and quantify residual compound via GC-MS to evaluate biodegradability .
How can NMR spectral discrepancies (e.g., unexpected splitting patterns) in dihydropyrazole derivatives be interpreted?
Level: Advanced
Answer:
- Dynamic Effects : Conformational exchange (e.g., ring puckering in 3,4-dihydropyrazoles) causes signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks, confirming exchange rates .
- Diastereotopicity : Equivalent protons in chiral environments (e.g., C-4 of dihydropyrazole) split into multiplets due to restricted rotation. - COSY and NOESY clarify spatial relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
